molecular formula C23H25NO5 B11395148 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B11395148
M. Wt: 395.4 g/mol
InChI Key: MUKBJTWDYFPNBM-UHFFFAOYSA-N
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Description

2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy, dimethyl, and acetamide groups

Preparation Methods

The synthesis of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves multiple steps. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of methoxy and dimethyl groups. The final step involves the acylation of the chromen-2-one derivative with N-[2-(4-methoxyphenyl)ethyl]acetamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and dimethyl groups may enhance the compound’s binding affinity and selectivity. The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar compounds to 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide include other chromen-2-one derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:

These compounds highlight the versatility of the chromen-2-one core in designing molecules with diverse properties and applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C23H25NO5/c1-14-11-19(28-4)22-15(2)18(23(26)29-20(22)12-14)13-21(25)24-10-9-16-5-7-17(27-3)8-6-16/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,25)

InChI Key

MUKBJTWDYFPNBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=C(C=C3)OC)C)C(=C1)OC

Origin of Product

United States

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